Oritinib mesylate is derived from oritinib, which itself is a pyrimidine-based compound. The classification of oritinib mesylate falls under the category of anticancer agents, specifically targeting receptor tyrosine kinases involved in tumor growth and proliferation. Its chemical structure allows it to bind irreversibly to the ATP-binding site of the EGFR, leading to sustained inhibition of receptor activity.
The synthesis of oritinib mesylate involves several key steps:
The synthesis pathway is characterized by high specificity in conditions to ensure yield and purity, often utilizing techniques such as high-performance liquid chromatography for purification.
Oritinib mesylate has a complex molecular structure characterized by its pyrimidine backbone. The molecular formula is , with a molecular weight of approximately 398.47 g/mol. The structure features:
The three-dimensional conformation of oritinib mesylate plays a crucial role in its interaction with EGFR, allowing for effective inhibition.
Oritinib mesylate undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for optimizing the drug's efficacy and stability.
Oritinib mesylate exerts its anticancer effects primarily through irreversible inhibition of EGFR. The mechanism involves:
This mechanism is supported by in vitro studies showing significant reductions in phosphorylation levels of EGFR at low concentrations.
Oritinib mesylate exhibits several important physical and chemical properties:
These properties are crucial for formulation development and ensuring effective delivery in clinical settings.
Oritinib mesylate is primarily used in oncology research and treatment protocols for non-small cell lung cancer. Its applications include:
The ongoing research surrounding oritinib mesylate highlights its potential as a significant player in targeted cancer therapy, particularly for patients with resistant forms of lung cancer.
Oritinib mesylate represents a paradigm shift in EGFR TKI design, evolving from the quinazoline-based scaffolds of first-generation inhibitors (gefitinib, erlotinib) and the irreversible binders of the second-generation (afatinib, dacomitinib). First-generation TKIs feature reversible binding to the ATP pocket via aminopyrimidine or quinazoline cores but lack efficacy against the T790M resistance mutation. Second-generation inhibitors incorporate acrylamide warheads enabling covalent bonding to Cys797 but exhibit dose-limiting toxicity due to wild-type EGFR (EGFRᴺᴹ) inhibition. Oritinib’s pyrimido[4,5-d]azepine core optimizes spatial occupancy, reducing steric clashes with mutant EGFR while enhancing mutant selectivity [1] [7].
Table 1: Structural Evolution of EGFR TKIs
| Generation | Core Scaffold | Binding Mechanism | Key Limitations |
|---|---|---|---|
| First | Quinazoline/Quinoline | Reversible | T790M resistance; No wild-type sparing |
| Second | Quinazoline + Acrylamide | Irreversible | Wild-type toxicity; Low selectivity |
| Third (Oritinib) | Pyrimido[4,5-d]azepine | Irreversible | Optimized mutant selectivity |
The T790M "gatekeeper" mutation in exon 20 of EGFR (present in ~60% of resistant NSCLC cases) introduces a steric bulk that impedes first-/second-generation TKI binding while increasing ATP affinity. Oritinib mesylate was engineered to circumvent this via:
Preclinical xenograft models (PC-9/T790M) showed near-complete tumor regression at 25 mg/kg/day dosing, validating T790M-targeted efficacy [1] [4].
Oritinib’s covalent inhibition relies on Michael addition chemistry between its acrylamide warhead and the Cys797 thiolate nucleophile:
Table 2: Covalent Warhead Properties of Oritinib
| Parameter | Oritinib | Afatinib | Osimertinib |
|---|---|---|---|
| Warhead Type | Acrylamide | Acrylamide | Acrylamide |
| Linker Length | 4 atoms | 3 atoms | 5 atoms |
| kᵢₙₐcₜ (min⁻¹) | 0.15 | 0.28 | 0.08 |
| Glutathione Reactivity | Low | Moderate | Low |
Critical SAR modifications underpinning oritinib’s mutant selectivity include:
Mutant selectivity was quantified via cell proliferation assays:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: